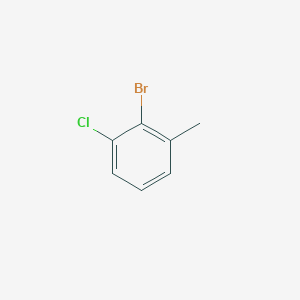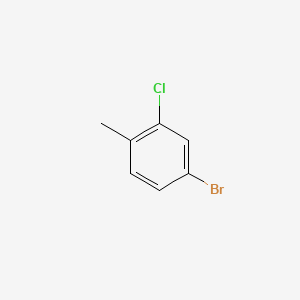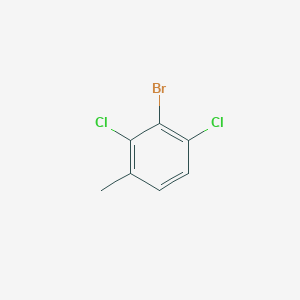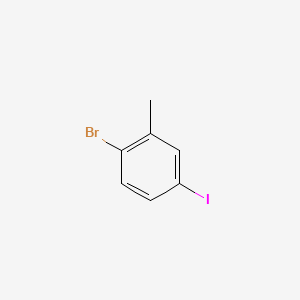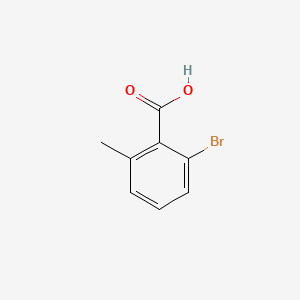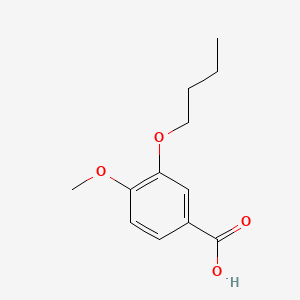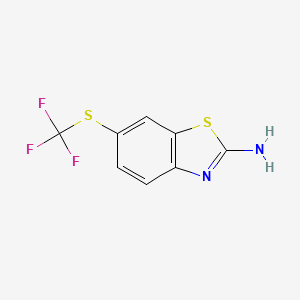
5-Brom-2-fluorpyridin-3-boronsäure
Übersicht
Beschreibung
5-Bromo-2-fluoropyridine-3-boronic acid is an organoboron compound that contains bromine, fluorine, and boron atoms. It is a valuable intermediate in organic synthesis, particularly in the field of coordination chemistry and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-fluoropyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
5-Bromo-2-fluoropyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 5-Bromo-2-fluoropyridine-3-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various biologically active molecules .
Action Environment
The action of 5-Bromo-2-fluoropyridine-3-boronic acid is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 5-Bromo-2-fluoropyridine-3-boronic acid with palladium catalysts and various organic halides. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts to promote the transmetalation process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds.
Cellular Effects
The effects of 5-Bromo-2-fluoropyridine-3-boronic acid on various types of cells and cellular processes are primarily related to its role in organic synthesisFor instance, 5-Bromo-2-fluoropyridine-3-boronic acid may influence cell signaling pathways, gene expression, and cellular metabolism by facilitating the synthesis of bioactive molecules .
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoropyridine-3-boronic acid exerts its effects through the Suzuki-Miyaura coupling reaction. This mechanism involves the oxidative addition of organic halides to palladium, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the new carbon-carbon bond. The compound’s interactions with palladium catalysts and organic halides are crucial for the success of this reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoropyridine-3-boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if exposed to moisture or air. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is essential for consistent results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoropyridine-3-boronic acid in animal models can vary with different dosages. While specific dosage studies are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses. Careful dosage optimization is necessary to achieve desired outcomes without causing harm to the subjects .
Metabolic Pathways
5-Bromo-2-fluoropyridine-3-boronic acid is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, influencing metabolic flux and metabolite levels. These interactions are crucial for the successful formation of carbon-carbon bonds in various biochemical processes .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoropyridine-3-boronic acid is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that influence its localization and accumulation. Understanding these interactions is essential for optimizing its use in biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-fluoropyridine-3-boronic acid typically involves the following steps:
Ortho-lithiation of 5-Bromo-2-fluoropyridine: This step involves the reaction of 5-Bromo-2-fluoropyridine with a strong base such as n-butyllithium in an anhydrous solvent at low temperatures (around -78°C) to form a lithiated intermediate.
Reaction with Trimethylborate: The lithiated intermediate is then reacted with trimethylborate to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for 5-Bromo-2-fluoropyridine-3-boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in controlled environments to ensure safety and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoropyridine: Similar structure but lacks the boronic acid group.
5-Bromo-2-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2-Bromo-6-fluoropyridine: Similar structure but with different substitution pattern.
Uniqueness
5-Bromo-2-fluoropyridine-3-boronic acid is unique due to the presence of both bromine and boronic acid groups, which allows it to participate in a wide range of chemical reactions, particularly in cross-coupling reactions. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKWQSQZIVTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382529 | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501435-91-2 | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



